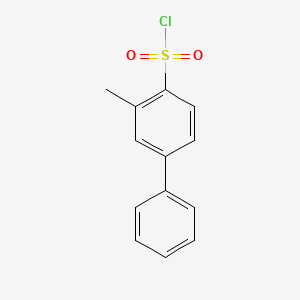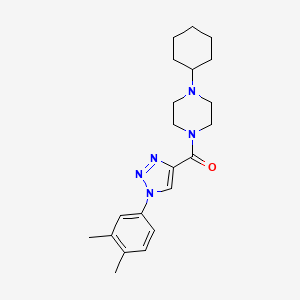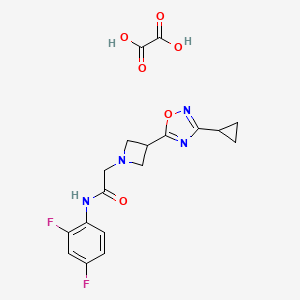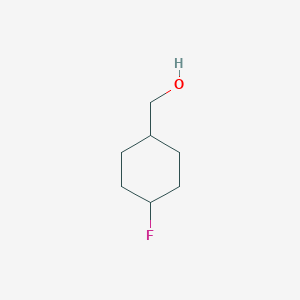![molecular formula C24H24ClN5O2 B2538868 9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-76-0](/img/structure/B2538868.png)
9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a chemically synthesized molecule that appears to be related to a class of purine derivatives. These derivatives are known for their potential biological activities, which include antiviral properties against rhinoviruses and inhibition of phosphodiesterase (PDE) isozymes .
Synthesis Analysis
The synthesis of related purine derivatives often involves reactions such as the Mitsunobu reaction, which can be used to introduce benzyl groups onto the purine ring . Additionally, cross-coupling reactions, such as the Suzuki-Miyaura and reactions with organometallic reagents, are employed to achieve regioselective substitution on the purine ring . These methods yield various substituted purines, which can be further modified to enhance their biological activity.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography. For instance, a similar compound with a 3,3,6,6-tetramethyl-9-(3-chlorophenyl) substitution pattern has been found to crystallize in the triclinic space group with a boat conformation for the central ring and sofa conformations for the outer rings . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of purine derivatives is influenced by the substituents on the purine ring. The presence of chlorine atoms, for example, can make the molecule more reactive in certain positions, facilitating further chemical modifications . These reactions are important for the synthesis of a wide range of purine derivatives with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the solvated crystal structure of a related compound indicates the presence of intra- and intermolecular interactions, which can affect its solubility and crystallization behavior . The crystal structures of other related compounds reveal different conformations of the dihydropyridine ring, which can also influence the compound's properties .
Wissenschaftliche Forschungsanwendungen
Overview
The specific compound 9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has not been directly studied in the scientific literature according to the available records from my search. However, its structural components, which include purine derivatives and chlorophenyl groups, have been widely studied. Below are insights into the research applications and related findings of compounds with similar structural characteristics, focusing on purines and their derivatives, excluding information related to drug use, dosage, and side effects.
Purines in Medical Research
Purine derivatives are extensively studied in medical research due to their role in a wide range of biological processes and potential therapeutic applications. For instance, methylated purines, which share a structural resemblance with the compound , have been analyzed in the context of urinary stones. This research highlights the role of diet and metabolism in the formation of uric acid calculi, suggesting a potential avenue for studying the metabolic pathways involved in the crystallization process and the development of targeted treatments (Safranow & Machoy, 2005).
Environmental Phenols and Health
Research into environmental phenols, such as chlorophenols, which are structurally related to the chlorophenyl component of the compound, has provided insights into the exposure risks and health effects associated with industrial chemicals. Studies have identified significant exposure levels in various populations, emphasizing the need for monitoring and regulation to mitigate potential health risks. These findings are crucial for understanding the environmental distribution of these compounds and their impact on human health (Meeker et al., 2013).
Eigenschaften
IUPAC Name |
9-(3-chlorophenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-12-28(19-10-6-9-18(25)11-19)23-26-21-20(29(23)13-15)22(31)30(24(32)27(21)3)14-17-8-5-4-7-16(17)2/h4-11,15H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAWVWOFXLSFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2538787.png)



![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2538792.png)


![10-Chlorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B2538798.png)

![6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2538803.png)

